Home > Products > Screening Compounds P54256 > 2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-phenylacetamide
2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-phenylacetamide - 899725-68-9

2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-phenylacetamide

Catalog Number: EVT-2789398
CAS Number: 899725-68-9
Molecular Formula: C25H23N3O2
Molecular Weight: 397.478
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Trimethyltin(IV) complex (Me3SnL)

Compound Description: Me3SnL is a novel trimethyltin(IV) complex derived from the 3-(4-methyl-2-oxoquinolin-1(2H)-yl)propanoate ligand. [] This compound demonstrated significant in vitro anticancer activity against various human and mouse cancer cell lines, particularly against human melanoma A375 cells. [] The study suggests that Me3SnL induces autophagic cell death in A375 cells through ROS/RNS upregulation and significant lipid peroxidation. []

Relevance: While structurally distinct from 2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-phenylacetamide, Me3SnL shares a crucial structural element: the 4-methyl-2-oxoquinoline moiety. [] This shared core structure suggests potential similarities in their binding affinities and interactions with biological targets, despite the different substituents. Exploring these shared features can reveal valuable insights into the structure-activity relationships and potential anticancer properties of both compounds.

N-(7-hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetamide/benzamide Analogues

Compound Description: This series of analogues, synthesized from 7-hydroxy-4-methyl-2H-chromen-2-one, [] exhibited promising cytotoxicity against breast cancer cell lines MCF7 and MDA-MB-231. [] Specifically, 2-(2-chlorophenoxy)-N-(7-hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetamide (compound 5a in the study) demonstrated the most potent cytotoxicity among the series. []

Relevance: These analogues, like 2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-phenylacetamide, contain the quinolin-2(1H)-one core structure. [] The presence of diverse substituents on the quinoline ring in these analogues provides a valuable opportunity to investigate structure-activity relationships. Examining the impact of these modifications on anticancer activity can offer insights into optimizing the design and development of more potent and selective anticancer agents based on the quinolin-2(1H)-one scaffold, including 2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-phenylacetamide.

Adamantane-pyrido[2,3-d]pyrimidine Derivatives

Compound Description: These derivatives were synthesized using a reaction between 3-(2-chloroacetyl)-5-(2,4-substitutedphenyl)-2-Methyl-7-(2-Oxo-2H-Chromen-3-yl) pyrido[2,3-d]pyrimidin-4(3H)-one and 3-aminoadamantan-1-ol. [] This research focused on exploring the antimicrobial activity of these adamantane-pyrido[2,3-d]pyrimidine derivatives against various clinically isolated strains. [] The study found promising antimicrobial activity for the newly synthesized derivatives. []

Relevance: While structurally distinct from 2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-phenylacetamide, this group of compounds highlights the exploration of heterocyclic structures for biological activity, particularly antimicrobial properties. [] Although the core structures differ, understanding the structure-activity relationships in these adamantane-pyrido[2,3-d]pyrimidine derivatives can provide insights for developing novel heterocyclic compounds with improved pharmacological profiles, including potential modifications to 2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-phenylacetamide for enhanced antimicrobial activity.

Methoxylated Cinnamides Containing 1,2,3-Triazole Fragments

Compound Description: These cinnamides were synthesized using a combination of nucleophilic acyl substitution and copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) reactions. [] The study focused on identifying novel antileishmanial candidates, with Leishmania braziliensis being the primary target due to its role in American Tegumentary Leishmaniasis (ATL). []

Relevance: Although structurally distinct from 2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-phenylacetamide, the research on methoxylated cinnamides highlights the importance of exploring diverse heterocyclic scaffolds for discovering new therapeutic agents. [] This emphasis on heterocyclic compounds, despite structural differences, underscores the potential of modifying and evaluating 2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-phenylacetamide for a broader range of biological activities, including antileishmanial properties.

N-(3-[(1-H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides

Compound Description: These compounds incorporate a tetrahydropyridine (THP) ring, a structure prevalent in various agrochemicals and medicinal agents. [] This study investigated the anticancer activities of different THP derivatives, focusing on their cytotoxic effects against MCF-7, MDA-MB-231 breast cancer cells, and Ishikawa cells. [] The research found that the pharmacological activities of the THP derivatives were significantly influenced by the substituents on the THP ring. []

Relevance: While structurally different from 2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-phenylacetamide, the research on N-(3-[(1-H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides underscores the significance of exploring various heterocyclic systems, such as tetrahydropyridines, for potential anticancer activity. [] Although their core structures differ, the emphasis on heterocyclic motifs and the influence of substituents on biological activity provide valuable insights for developing new anticancer agents, including potential modifications to 2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-phenylacetamide, for enhanced efficacy and selectivity against cancer cell lines.

(E)-2-((7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methylene)-N-(5-methyl-3-phenyl-1H-indol-2-yl)hydrazine carboxamide (L) and its Metal Complexes

Compound Description: Compound L is a Schiff base ligand synthesized from N-(5-methyl-3-phenyl-1H-indol-2-yl)hydrazinecarboxamide and 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde. [] This ligand, acting as an ONO donor, forms metal complexes with Cu(II), Co(II), Ni(II), and Zn(II). [] The research investigated the biological activity of both the ligand and its metal complexes, focusing on their antimicrobial action, cytotoxicity against Artemia salina, and anti-tuberculosis activity. [] The study found that the metal complexes exhibit superior biological activity compared to the free ligand. []

Relevance: Both compound L and 2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-phenylacetamide are synthesized from similar starting materials and share the 7-hydroxy-4-methyl-coumarin moiety. [] This structural similarity suggests potential commonalities in their chemical reactivity and potential biological activities. The study's focus on the metal complexes of compound L highlights the possibility of investigating similar metal complexes of 2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-phenylacetamide to explore potential synergistic effects on biological activity.

Properties

CAS Number

899725-68-9

Product Name

2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-phenylacetamide

IUPAC Name

2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1-yl]-N-phenylacetamide

Molecular Formula

C25H23N3O2

Molecular Weight

397.478

InChI

InChI=1S/C25H23N3O2/c1-18-12-13-19-15-20(16-26-21-8-4-2-5-9-21)25(30)28(23(19)14-18)17-24(29)27-22-10-6-3-7-11-22/h2-15,26H,16-17H2,1H3,(H,27,29)

InChI Key

WTZWUVVJGHEQMF-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC=CC=C3)CNC4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.